REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[O:8]1[C:12]2([CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[O:11][CH2:10][CH2:9]1.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:15]2[CH2:16][CH2:17][C:12]3([O:11][CH2:10][CH2:9][O:8]3)[CH2:13][CH2:14]2)[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
105.9 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
73.31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
379.97 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 10% aqueous NaOH (3×450 mL)
|
Type
|
STIRRING
|
Details
|
with stirring over a period of 25 min
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
An exotherm of ca. 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was further extracted with CH2Cl2 (3×1 L)
|
Type
|
ADDITION
|
Details
|
Brine (1000 mL) was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.27 mol | |
AMOUNT: MASS | 305 g | |
YIELD: PERCENTYIELD | 99.1% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |